molecular formula C6H6N4 B1521752 5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 943736-60-5

5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No. B1521752
M. Wt: 134.14 g/mol
InChI Key: PQXCUIJMOXEYQD-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidin-2-amine is a small molecule with a molecular weight of 134.14 . It is a solid substance at room temperature . The IUPAC name for this compound is 5H-pyrrolo[3,2-d]pyrimidin-2-amine .


Molecular Structure Analysis

The InChI code for 5H-pyrrolo[3,2-d]pyrimidin-2-amine is 1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10) . This code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

5H-pyrrolo[3,2-d]pyrimidin-2-amine is a solid substance at room temperature . It has a molecular weight of 134.14 .

Scientific Research Applications

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Research conducted by Khashi et al. (2015) explored the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This process involved a catalyzed reaction by 4-(N,N-dimethylamino)pyridine (DMAP), demonstrating an application in creating complex chemical structures (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Phosphorus Pentoxide in Organic Synthesis

Jørgensen et al. (1985) presented a one-step synthesis for a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines. The methodology involved heating corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mix of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochloride. This research highlighted the compound's utility in organic synthesis and potential in pesticide screenings (Jørgensen, Girgis, & Pedersen, 1985).

Nucleophilic Addition and Cyclization Reactions

Zhong et al. (2009) explored the synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones through nucleophilic addition of thiazol-2-amines to Morita-Baylis-Hillman adduct acetates, followed by cyclization. This work demonstrated the compound's role in facilitating regioselective synthesis under solvent-free and base-free conditions (Zhong, Guo, Lin, Liu, & Su, 2009).

Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleosides

Girgis et al. (1990) described the preparation of N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidine nucleosides, demonstrating its application in the synthesis of nucleoside analogs. This research opened avenues for developing compounds similar to naturally occurring purine nucleosides such as adenosine, inosine, and guanosine (Girgis, Robins, & Cottam, 1990).

Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Naidu and Bhuyan (2014) reported the microwave-assisted synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, showcasing the compound's use in efficient and rapid synthesis processes. This method resulted in good to excellent yields, emphasizing the potential for expedited chemical synthesis (Naidu & Bhuyan, 2014).

Development of Microtubule Targeting Agents

Pavana et al. (2018) investigated a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines for their microtubule depolymerizing activity. This research highlighted the compound's significance in the development of cancer therapeutics, particularly in circumventing drug resistance mechanisms (Pavana, Shah, Gentile, Dybdal-Hargreaves, Risinger, Mooberry, Hamel, & Gangjee, 2018).

Safety And Hazards

The safety information for 5H-pyrrolo[3,2-d]pyrimidin-2-amine indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCUIJMOXEYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298459
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[3,2-d]pyrimidin-2-amine

CAS RN

943736-60-5
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943736-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RK Pavana, S Choudhary, A Bastian, MA Ihnat… - Bioorganic & medicinal …, 2017 - Elsevier
The utility of cytostatic antiangiogenic agents (AA) in cancer chemotherapy lies in their combination with cytotoxic chemotherapeutic agents. Clinical combinations of AA with …
Number of citations: 15 www.sciencedirect.com
DC McGowan, F Herschke, F Pauwels… - Journal of Medicinal …, 2017 - ACS Publications
Pyrrolo[3,2-d]pyrimidines were identified as a new series of potent and selective TLR7 agonists. Compounds were optimized for their activity and selectivity over TLR8. This presents an …
Number of citations: 12 pubs.acs.org
W Xie, S Yang, L Liang, M Wang, W Zuo… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptors (FGFRs) play key roles in promoting cancer cell proliferation, differentiation, and migration. However, acquired resistance to FGFR inhibitors has …
Number of citations: 5 pubs.acs.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org
A BAJJI - i.moscow
The invention relates to compounds, pharmaceutical compositions and methods useful for treating cancer, systemic or chronic inflammation, rheumatoid arthritis, diabetes, obesity, T-…
Number of citations: 0 i.moscow

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